molecular formula C19H16F2N4O3 B11305845 N-(2,5-difluorophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide

N-(2,5-difluorophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide

Cat. No.: B11305845
M. Wt: 386.4 g/mol
InChI Key: NTHIFSISWXLEGR-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazin-3-one class of heterocyclic molecules, characterized by a triazinone core substituted with a 4-methoxyphenyl group at position 5 and a propanamide side chain linked to a 2,5-difluorophenyl moiety.

Properties

Molecular Formula

C19H16F2N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]propanamide

InChI

InChI=1S/C19H16F2N4O3/c1-11(18(26)23-16-9-13(20)5-8-15(16)21)25-19(27)24-17(10-22-25)12-3-6-14(28-2)7-4-12/h3-11H,1-2H3,(H,23,26)

InChI Key

NTHIFSISWXLEGR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)F)F)N2C(=O)N=C(C=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

Biological Activity

N-(2,5-difluorophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profile, including its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C21H20F2N4O3
  • Molecular Weight: 414.4 g/mol
  • CAS Number: 932360-51-5

Biological Activity Overview

The compound exhibits a variety of biological activities primarily attributed to the presence of the 1,2,4-triazine moiety, which is known for its diverse pharmacological properties including anticancer, antibacterial, and antifungal activities.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazine scaffold demonstrate significant anticancer properties. For instance:

  • Mechanism of Action: The triazine ring system is believed to interfere with DNA synthesis and repair mechanisms in cancer cells. This leads to increased apoptosis and decreased proliferation in various cancer cell lines.
  • Case Studies:
    • A study assessed the compound's efficacy against several cancer types using the NCI-60 human tumor cell lines panel. The compound showed moderate cytostatic activity with an inhibition growth percent (IGP) ranging from 10% to 23% for sensitive cell lines such as MCF7 (breast cancer) and others .
Cell LineIGP (%)Notes
MCF723Breast cancer
HeLa21Cervical cancer
K-562ModerateChronic myeloid leukemia

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties:

  • Antibacterial Activity: The triazine derivatives have shown effectiveness against various bacterial strains. For example, compounds derived from the triazine core have been reported to be effective against resistant strains like MRSA.
  • Antifungal Activity: Preliminary studies indicate that modifications on the triazine ring enhance antifungal activity against Candida species and other pathogenic fungi .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

  • Substituents on the Triazine Ring: The presence of electron-donating groups (e.g., methoxy) increases activity by enhancing electron density on the nitrogen atoms.
  • Fluorine Substitution: The difluorophenyl group contributes to lipophilicity and may improve cell membrane permeability, facilitating better bioavailability .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group can undergo hydrolysis to form a carboxylic acid and amine. This reaction typically occurs under:

  • Acidic conditions : Catalyzed by H+ ions, leading to cleavage of the carbonyl-nitrogen bond.

  • Basic conditions : Hydroxide ions (OH⁻) attack the carbonyl carbon, resulting in amide cleavage.

Comparison of Hydrolysis Conditions

Reaction ConditionProduct FormationReference
Acidic (HCl/H₂O)Carboxylic acid + Amine
Basic (NaOH/H₂O)Amide hydrolysis to salts

Nucleophilic Substitution on the Triazine Ring

The triazine ring’s electrophilic nature allows substitution reactions with nucleophiles (e.g., amines, alkoxides). The 3-oxo group may act as a leaving group or stabilize intermediates.

Example Reaction Pathway

  • Nucleophilic attack : A nucleophile (e.g., hydroxylamine) replaces the oxo group.

  • Ring stabilization : The triazine’s resonance structure may facilitate substitution.

Ring-Opening Reactions

The 1,2,4-triazin-2(3H)-yl ring can undergo ring-opening under harsh conditions (e.g., strong acids/bases). For analogous triazine derivatives, such reactions may yield:

  • Aromatic diamines (e.g., 1,2,4-triamine derivatives) .

  • Carboxylic acids (if hydrolysis precedes ring-opening) .

Potential Cycloaddition Reactions

The triazine ring’s electron-deficient nature may participate in cycloadditions (e.g., Diels-Alder), though no direct evidence exists in the provided sources. Similar heterocycles (e.g., pyrazoles) show such reactivity under thermal conditions .

Data Comparison with Analogous Compounds

Compound Reactive Group Reaction Key Finding
N-(2,5-difluorophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide Amide, TriazineHydrolysis, substitutionAmide cleavage under acidic/basic conditions
4-Oxo-1,2,3-benzotriazine derivatives Triazine, AmideHydrolysis, substitutionRing-opening under strong acids/bases
Pyrazole derivatives Pyrazoline, NitrothiopheneReduction (electrochemical)Nitro group reduction via enzymatic activation

Structural and Functional Implications

The compound’s reactivity profile suggests:

  • Biodegradation pathways : Amide bond hydrolysis and triazine ring cleavage may influence stability in biological systems.

  • Drug design applications : Modifiable amide and triazine moieties enable structural tuning for target interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Scaffold Variations

The triazinone core in the target compound distinguishes it from analogs with triazolopyrimidinone or triazole scaffolds. For example:

  • N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide () features a fused triazolopyrimidinone system.
  • N-[(4-chloro-3-{5-oxo-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-1,2,4-triazol-3-yl}phenyl)methyl]-2,2-dimethylpropanamide () uses a 1,2,4-triazole ring, which is smaller and more rigid than triazinone, possibly influencing binding pocket compatibility .

Substituent Analysis

Aromatic Substituents:
  • Target Compound : 2,5-Difluorophenyl and 4-methoxyphenyl groups. Fluorine atoms enhance lipophilicity and metabolic stability, while the methoxy group contributes to electron-donating effects and solubility.
  • Compound: 4-Fluorophenylamino and 2,5-dimethylphenyl groups. The dimethyl substitution may increase steric hindrance, reducing binding efficiency compared to difluorophenyl .
  • Compound : 4-Trifluoromethylphenyl and 4-chlorophenyl groups. The trifluoromethyl group is strongly electron-withdrawing, which may improve receptor affinity but reduce solubility .
Side Chain Modifications:

Data Table: Structural and Functional Comparison

Parameter Target Compound Compound Compound
Core Structure 1,2,4-Triazin-3-one 1,2,4-Triazolo[4,3-c]pyrimidin-3-one 1,2,4-Triazole
Aromatic Substituents 2,5-Difluorophenyl, 4-methoxyphenyl 4-Fluorophenylamino, 2,5-dimethylphenyl 4-Trifluoromethylphenyl, 4-chlorophenyl
Side Chain Propanamide Acetamide Dimethylpropanamide
Molecular Weight (Da) ~415.38 (calculated) ~452.45 (calculated) ~485.90 (calculated)
Key Functional Groups -F, -OCH₃ -F, -NH, -CH₃ -CF₃, -Cl
Potential Activity Enzyme inhibition (inferred from triazinone cores) Kinase or protease modulation (triazolopyrimidinone) Prostaglandin synthase inhibition (explicitly stated)

Q & A

Q. Key Intermediates :

StepIntermediate StructureRole
15-(4-methoxyphenyl)-1,2,4-triazin-3(2H)-oneCore scaffold
2N-(2,5-difluorophenyl)-2-bromopropanamideSidechain precursor

Basic: Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and regiochemistry. For example, methoxy protons appear at δ 3.8–4.0 ppm, while triazine carbonyl carbons resonate at ~165–170 ppm .
  • Mass Spectrometry (HRMS) : ESI-HRMS (positive mode) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguous stereochemistry or confirm crystal packing interactions (e.g., hydrogen bonding between triazine carbonyl and amide NH) .

Advanced: How can researchers employ Design of Experiments (DoE) to optimize synthesis under continuous-flow conditions?

Methodological Answer:

Define Variables :

  • Factors: Temperature (50–120°C), residence time (2–10 min), reagent stoichiometry (1.0–2.0 equiv.).
  • Responses: Yield, purity (HPLC area %), byproduct formation.

Screening Design : Use a fractional factorial design (e.g., Plackett-Burman) to identify critical factors .

Optimization : Apply response surface methodology (RSM) with a central composite design. Example results:

FactorOptimal Range
Temp85–95°C
Time5–7 min
Equiv.1.2–1.5

Validation : Confirm reproducibility in microreactors (e.g., Corning AFR) with inline FTIR monitoring .

Advanced: What strategies address discrepancies in biological activity data across assay models for triazine derivatives?

Methodological Answer:

  • Assay Validation :
    • Use positive controls (e.g., staurosporine for antiproliferative assays) and replicate experiments (n ≥ 3).
    • Cross-validate with orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
  • Structural Analysis : Compare activity trends with analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify substituent-dependent SAR .
  • Data Normalization : Account for assay-specific variables (e.g., serum concentration in cell culture) using Z-factor statistical analysis.

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
  • Spill Management : Neutralize spills with activated carbon or vermiculite; avoid aqueous rinsing due to potential hydrolysis.
  • Waste Disposal : Collect organic waste in halogenated solvent containers for incineration .

Advanced: How does the electronic nature of substituents on the triazine ring influence stability and reactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Fluorine substituents increase electrophilicity of the triazine ring, enhancing reactivity in nucleophilic substitutions but reducing hydrolytic stability .
  • Electron-Donating Groups (EDGs) : Methoxy groups stabilize the ring via resonance, improving thermal stability (TGA decomposition >200°C) but may reduce solubility in polar solvents.

Q. Substituent Effects Table :

SubstituentLogP (Predicted)Hydrolytic Half-life (pH 7.4)
4-Fluorophenyl3.248 h
4-Methoxyphenyl2.872 h

Basic: What chromatographic methods are validated for purity analysis?

Methodological Answer:

  • HPLC Conditions :
    • Column: C18 (150 × 4.6 mm, 3.5 μm)
    • Mobile Phase: Acetonitrile/0.1% formic acid (60:40, isocratic)
    • Flow Rate: 1.0 mL/min, UV detection at 254 nm.
  • Acceptance Criteria : Purity ≥95% (area normalization), retention time 6.2 ± 0.3 min .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model binding to HDAC enzymes (PDB: 4LX6). Key interactions:

  • Triazine carbonyl forms hydrogen bonds with Zn²⁺ in the active site.
  • Difluorophenyl group occupies hydrophobic pockets .

MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).

QSAR Modeling : Develop PLS regression models using descriptors like polar surface area (PSA) and LogD7.4 .

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